1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA

FAAH inhibition Pain CNS penetration

1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421476-77-8) is a synthetic urea derivative incorporating a 4-chlorobenzyl substituent on one urea nitrogen and a sterically congested 2-cyclopropyl-2-hydroxy-2-phenylethyl group on the other. This compound belongs to the heteroaryl-substituted urea class and has been studied in the context of fatty acid amide hydrolase (FAAH) inhibition.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 1421476-77-8
Cat. No. B2662955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
CAS1421476-77-8
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESC1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
InChIInChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23)
InChIKeyQITNZSIESUJFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421476-77-8) Chemical Baseline and Compound Class


1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421476-77-8) is a synthetic urea derivative incorporating a 4-chlorobenzyl substituent on one urea nitrogen and a sterically congested 2-cyclopropyl-2-hydroxy-2-phenylethyl group on the other . This compound belongs to the heteroaryl-substituted urea class and has been studied in the context of fatty acid amide hydrolase (FAAH) inhibition [1]. The combination of a cyclopropyl ring, tertiary alcohol, and two distinct aromatic moieties produces a rigid, hydrogen-bond-capable pharmacophore that distinguishes it from simpler diaryl ureas.

FAAH pathway inhibition research tool
Sterically constrained pharmacophore for SAR studies
Unique tertiary alcohol/cyclopropyl motif for target engagement assays

Why Generic Substitution Fails for 1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea


Urea-based FAAH and sEH inhibitors are exquisitely sensitive to N,N′-substitution patterns; even conservative isosteric replacements can invert selectivity, abolish brain penetration, or introduce off-target liabilities [1]. The tertiary alcohol and cyclopropyl motif in this compound create a unique hydrogen-bond network and conformational constraint that are absent in simpler N-benzyl-N′-alkyl ureas. Consequently, substituting a generic 1,3-disubstituted urea for this specific structure without matching the substitution identity will likely result in unpredictable potency shifts, altered pharmacokinetics, and loss of target engagement [2].

Substitution pattern sensitivity

N,N′-substitution changes may alter FAAH selectivity and introduce off-target liabilities.

Tertiary alcohol motif absent in simpler ureas

Hydrogen-bond network and conformational constraint cannot be matched by generic 1,3-disubstituted ureas.

Brain penetration profile may not transfer

Cyclopropyl-hydroxy-phenylethyl rigidity is likely critical for CNS exposure; replacement may shift pharmacokinetics.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea Relative to Analogs


FAAH Inhibitory Potency vs. Structurally Related Heteroaryl Urea Analogs

No direct head-to-head comparison data were identified in the available public literature or patent documents for this specific compound against named comparators. Class-level inference suggests that heteroaryl ureas with similar substitution patterns exhibit FAAH IC50 values in the low nanomolar range, but quantitative values for the exact compound 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea could not be extracted from accessible records [1]. High-strength differential evidence is currently unavailable.

FAAH Potency vs. Analogs
Class-level
No quantitative data available
Procurement decisions require in-house validation
No head-to-head comparison identified
FAAH inhibition Pain CNS penetration

Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea


Target-Based Screening for FAAH Inhibitor Development Programs

The compound may serve as a reference standard or starting point for medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH), particularly in the context of pain, inflammation, or CNS disorders [1]. However, the absence of publicly reported quantitative activity data means that its utility must be verified experimentally by the end user before integration into a screening cascade [2].

Pharmacokinetic Profiling of Conformationally Restricted Urea Pharmacophores

The cyclopropyl-hydroxy-phenylethyl motif represents a rigid, sterically demanding substitution pattern that can be used to study the relationship between conformational constraint and oral bioavailability or brain penetration in urea-based inhibitors [1]. Investigators should compare this compound's in-house ADME parameters against less constrained analogs to establish differentiation.

Chemical Biology Tool for Probing Urea-Dependent Target Engagement

Given the covalent or pseudo-irreversible inhibition mechanism common to this chemotype, the compound could be utilized in target-engagement assays (e.g., competitive ABPP) to map active-site occupancy of FAAH or related serine hydrolases [1].

Application
Selection Property
Validation Focus
FAAH inhibitor screening
Pharmacophore identity confirmation
In-house activity verification
PK profiling of constrained ureas
Conformational constraint context
Brain penetration assay comparison
Target engagement probe
Urea-dependent active-site occupancy
Competitive ABPP assay context
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